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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial results for Vercirnon sodium,
a C-C chemokine receptor type 9 (CCR9) antagonist, in the context of treating moderate to
severe Crohn's disease. Its performance is objectively compared with established alternative
therapies, supported by experimental data from key clinical trials.

Executive Summary

Vercirnon sodium, an orally administered small molecule, was developed to modulate the
inflammatory response in Crohn's disease by inhibiting the CCR9 receptor, which is crucial for
the migration of inflammatory cells to the gastrointestinal tract.[1][2] Despite promising phase Il
results, the phase llI clinical trial program (SHIELD) for Vercirnon was ultimately terminated due
to a failure to meet its primary efficacy endpoints.[3][4] This guide presents the clinical trial data
for Vercirnon and compares it with three key approved biologics for Crohn's disease:
Ustekinumab (an IL-12 and IL-23 antagonist), Vedolizumab (an integrin antagonist), and
Adalimumab (a TNF-alpha inhibitor).

Comparative Analysis of Clinical Trial Efficacy

The following tables summarize the key efficacy data from major clinical trials of Vercirnon
sodium and its comparators.

Table 1: Vercirnon Sodium (SHIELD-1 & SHIELD-4 Trials) Efficacy Results
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. Clinical Clinical
. Treatment Primary o
Trial N ; Response Remission
Group Endpoint
Rate Rate
=>100-point
SHIELD-1[5] decrease in
Placebo 203 25.1% Not Reported
[6] CDAI at
Week 12
=2100-point
Vercirnon 500 decrease in
203 27.6% Not Reported
mg QD CDAI at
Week 12
=>100-point
Vercirnon 500 decrease in
202 27.2% Not Reported
mg BID CDAI at
Week 12
=>100-point
Vercirnon 500 decrease in
SHIELD-4[7] 57 56% 26%
mg QD CDAI at
Week 12
>100-point
Vercirnon 500 decrease in
61 69% 36%
mg BID CDAI at
Week 12

CDAI: Crohn's Disease Activity Index; QD: Once Daily; BID: Twice Daily

Table 2. Comparator Biologics - Induction Therapy Efficacy Results

© 2025 BenchChem. All rights reserved.

2/12

Tech Support


https://www.gsk.com/en-gb/media/press-releases/gsk-announces-phase-iii-study-of-vercirnon-in-patients-with-moderate-to-severe-crohn-s-disease-did-not-meet-its-primary-endpoint/
https://pubmed.ncbi.nlm.nih.gov/26400458/
https://www.bioworld.com/articles/642768-shield-4-phase-iii-data-presented-for-vercirnon-in-patients-with-crohn-s-disease?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8118131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check

Availability & Pricing

. Clinical Clinical
. Treatment Primary o
Drug (Trial) N : Response Remission
Group Endpoint
Rate Rate
=>100-point
Ustekinumab decrease in
Placebo 215 28.7% Not Reported
(UNITI-2)[4] CDAI at
Week 6
=2100-point
Ustekinumab decrease in
211 55.7% Not Reported
~6 mg/kg IV CDAI at
Week 6
Vedolizumab CDAI Score
(GEMINI ID[8] Placebo 148 <150 at Week  25.7% 6.8%
[9] 6
] CDAI Score
Vedolizumab
220 <150 at Week  31.4% 14.5%
300 mg IV
6
Adalimumab CDAI Score
(CLASSIC ) Placebo 74 <150 at Week Not Reported 12%
[10][11] 4
Adalimumab CDAI Score
160/80 mg 76 <150 at Week 59% (CR-70) 36%
SC 4

IV: Intravenous; SC: Subcutaneous; CR-70: Clinical response defined as a decrease in CDAI of
at least 70 points.

Table 3: Comparator Biologics - Maintenance Therapy Efficacy Results
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. Clinical
. Treatment Primary o
Drug (Trial) N : Remission
Group Endpoint
Rate
) Clinical
Ustekinumab o
Placebo 133 Remission at 35.9%
(IM-UNITD[4]
Week 44
. Clinical
Ustekinumab 90 o
132 Remission at 48.8%
mg SC q12w
Week 44
] Clinical
Ustekinumab 90 o
132 Remission at 53.1%
mg SC q8w
Week 44
) Clinical
Vedolizumab .
Placebo 154 Remission at 21.4%
(GEMINI ID[8][9]
Week 52
. Clinical
Vedolizumab 300 o
154 Remission at 39.0%
mg IV q8w
Week 52
) Clinical
Vedolizumab 300 o
153 Remission at 36.4%
mg IV g4w
Week 52
Adalimumab Clinical
(CHARM)[3][10] Placebo 261 Remission at 12%
[12] Week 56
. Clinical
Adalimumab 40 o
260 Remission at 36%
mg SC eow
Week 56
) Clinical
Adalimumab 40 o
257 Remission at 41%
mg SC weekly
Week 56

gl2w: every 12 weeks; g8w: every 8 weeks; g4w: every 4 weeks; eow: every other week.
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Experimental Protocols
Vercirnon Sodium: SHIELD-1 Trial

Objective: To evaluate the efficacy and safety of two dose regimens of vercirnon for the
induction of clinical response in adult patients with moderately to severely active Crohn's
disease.[5][6]

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter
study.[5][6]

Patient Population: 608 adult patients with moderately to severely active Crohn's disease
(CDAI score of 220-450) who had an inadequate response to conventional therapy, including
patients who did not respond to TNF-alpha antagonists.[5][6]

Dosing Regimens:

o Placebo orally once daily.

o Vercirnon 500 mg orally once daily.

o Vercirnon 500 mg orally twice daily.[5][6]

Duration: 12 weeks.[5]

Primary Endpoint: The proportion of patients achieving a clinical response, defined as a
decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points from
baseline at week 12.[6]

Key Secondary Endpoint: Clinical remission, defined as a CDAI score of less than 150 points
at week 12.[5]

Ustekinumab: UNITI-2 Trial

Objective: To evaluate the safety and efficacy of ustekinumab induction therapy in patients
with moderately to severely active Crohn's disease who have failed conventional therapy.[2]
[13]
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o Study Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-group,
multicenter study.[2]

o Patient Population: Approximately 675 adult patients with moderately to severely active
Crohn's disease who had previously failed or were intolerant to corticosteroids or
immunomodulators.[2][13]

e Dosing Regimens:

o Placebo via a single intravenous infusion.

o Ustekinumab 130 mg via a single intravenous infusion.

o Ustekinumab weight-based dosing (~6 mg/kg) via a single intravenous infusion.[13]
e Duration: 8 weeks.[2]

e Primary Endpoint: Clinical response at week 6, defined as a reduction from baseline in the
CDAI score of at least 100 points.[4]

Vedolizumab: GEMINI Il Trial

o Objective: To evaluate the efficacy and safety of vedolizumab for inducing and maintaining
clinical remission in patients with moderately to severely active Crohn's disease.[3][9]

o Study Design: A Phase 3, randomized, double-blind, placebo-controlled study with both
induction and maintenance phases.[8]

o Patient Population: Adult patients with moderately to severely active Crohn's disease (CDAI
220-450) who had failed at least one conventional therapy, including corticosteroids,
immunomodulators, and/or at least one TNF-alpha antagonist.[9]

e Dosing Regimens (Induction):
o Placebo intravenously at weeks 0 and 2.

o Vedolizumab 300 mg intravenously at weeks 0 and 2.[8]
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e Primary Endpoints (Induction):
o Clinical remission (CDAI score <150) at week 6.

o Clinical response (=100-point decrease in CDAI) at week 6.[8]

Adalimumab: CLASSIC | & CHARM Trials

e CLASSIC I (Induction):

o Objective: To evaluate the efficacy of adalimumab induction therapy in patients with
moderate to severe Crohn's disease naive to anti-TNF therapy.[10][11]

o Study Design: A 4-week, randomized, double-blind, placebo-controlled, dose-ranging
study.[10][11]

o Patient Population: 299 adult patients with moderate to severe Crohn's disease naive to
anti-TNF therapy.[11]

o Dosing Regimens: Subcutaneous injections at weeks 0 and 2 of placebo, adalimumab 40
mg/20 mg, 80 mg/40 mg, or 160 mg/80 mg.[11]

o Primary Endpoint: Remission at week 4 (CDAI score <150).[10][11]
o« CHARM (Maintenance):

o Objective: To assess the benefit of two adalimumab dosing regimens in maintaining
clinical remission in patients with moderate to severe Crohn's disease who responded to
initial adalimumab induction.[3][10][14]

o Study Design: A 56-week, randomized, double-blind, placebo-controlled study.[10][14]

o Patient Population: 854 adult patients who received open-label adalimumab induction (80
mg at week 0, 40 mg at week 2). Responders at week 4 were randomized.[3][14]

o Dosing Regimens: Placebo, adalimumab 40 mg every other week, or adalimumab 40 mg
weekly, administered subcutaneously.[3][12]
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o Primary Endpoints: Clinical remission at week 26 and week 56.[3]

Mechanism of Action and Signaling Pathways
Vercirnon and the CCR9 Signaling Pathway

Vercirnon is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). The
primary ligand for CCR9 is the chemokine CCL25, which is constitutively expressed in the
small intestine and thymus.[15] In inflammatory conditions such as Crohn's disease, CCL25
expression can be upregulated in the colon as well.[15] The interaction between CCL25 and
CCR9 on the surface of T-lymphocytes and other immune cells is a key driver of their migration
from the bloodstream into the intestinal tissue, contributing to the chronic inflammation
characteristic of the disease.[1][15][16] By blocking this interaction, Vercirnon was designed to
reduce the influx of inflammatory cells into the gut.
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Caption: CCR9 signaling pathway and the inhibitory action of Vercirnon.

Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical
trial for Crohn's disease, representative of the studies discussed.
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Caption: A simplified workflow of a randomized controlled clinical trial.

Conclusion

The clinical development of Vercirnon sodium for Crohn's disease was halted due to its failure
to demonstrate statistically significant efficacy over placebo in the pivotal SHIELD-1 phase llI
trial. While some positive signals were observed in the smaller SHIELD-4 study, these were not
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sufficient to outweigh the negative results of the larger trial.[5][7] In contrast, the alternative
biologic therapies—Ustekinumab, Vedolizumab, and Adalimumab—have all demonstrated
significant efficacy in both induction and maintenance of remission in patients with moderate to
severe Crohn's disease and are established treatment options. This comparative guide
underscores the challenges in developing novel oral therapies for inflammatory bowel disease
and highlights the robust data supporting the use of currently approved biologic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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